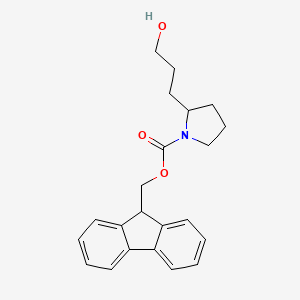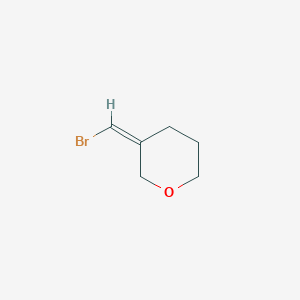
(3Z)-3-(Bromomethylidene)oxane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3Z)-3-(Bromomethylidene)oxane is an organic compound characterized by the presence of a bromomethylidene group attached to an oxane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-3-(Bromomethylidene)oxane typically involves the bromination of a suitable precursor under controlled conditions. One common method is the bromination of 3-methylideneoxane using bromine or a bromine-containing reagent. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process, making it suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
(3Z)-3-(Bromomethylidene)oxane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide, amine, or thiol groups.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or bromine-containing by-products.
Reduction Reactions: Reduction of the bromomethylidene group can lead to the formation of methylidene derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide, ammonia, or thiols in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with hydroxide yields hydroxymethylideneoxane, while reduction with sodium borohydride produces methylideneoxane.
Wissenschaftliche Forschungsanwendungen
(3Z)-3-(Bromomethylidene)oxane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of bromine-containing pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of (3Z)-3-(Bromomethylidene)oxane involves its interaction with molecular targets through the bromomethylidene group. This group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The pathways involved may include enzyme inhibition or activation, depending on the specific target and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3E)-3-(Bromomethylidene)oxane: An isomer with a different configuration around the double bond.
3-(Chloromethylidene)oxane: A similar compound with a chlorine atom instead of bromine.
3-(Methylidene)oxane: Lacks the halogen atom, providing a basis for comparison in reactivity and applications.
Uniqueness
(3Z)-3-(Bromomethylidene)oxane is unique due to the presence of the bromomethylidene group, which imparts distinct reactivity and potential applications compared to its analogs. The bromine atom enhances the compound’s ability to participate in substitution and other reactions, making it a valuable intermediate in organic synthesis and research.
Eigenschaften
Molekularformel |
C6H9BrO |
|---|---|
Molekulargewicht |
177.04 g/mol |
IUPAC-Name |
(3Z)-3-(bromomethylidene)oxane |
InChI |
InChI=1S/C6H9BrO/c7-4-6-2-1-3-8-5-6/h4H,1-3,5H2/b6-4- |
InChI-Schlüssel |
JOWYENVCQRNYPV-XQRVVYSFSA-N |
Isomerische SMILES |
C1C/C(=C/Br)/COC1 |
Kanonische SMILES |
C1CC(=CBr)COC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-[5-(Propan-2-yl)furan-2-yl]morpholine](/img/structure/B13188342.png)




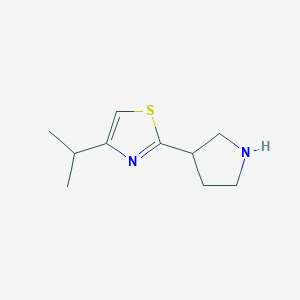
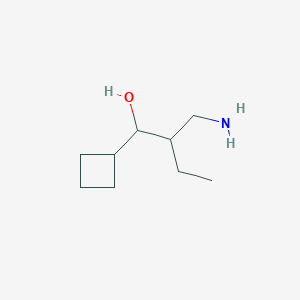
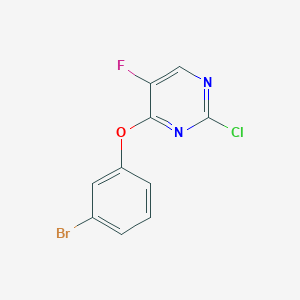
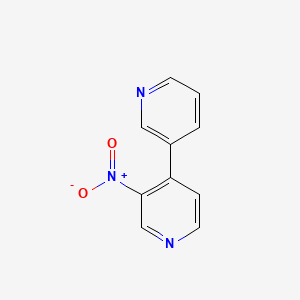
![2-Methyl-7-oxabicyclo[2.2.1]heptane-2-carbonitrile](/img/structure/B13188391.png)
